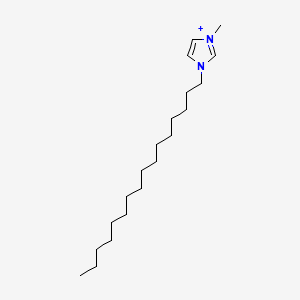

3-hexadecyl-1-methyl-1H-imidazol-3-ium

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22/h18-20H,3-17H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLKMMFVIGOXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048092 | |

| Record name | 3-Hexadecyl-1-methyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-03-1 | |

| Record name | 3-Hexadecyl-1-methyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexadecyl-3-methylimidazolium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLE7H7N7YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis Strategies

Foundational Synthetic Pathways for 3-Hexadecyl-1-methyl-1H-imidazol-3-ium Halides

The synthesis of this compound halides is typically achieved through a straightforward and efficient two-step process involving the formation of the imidazolium (B1220033) cation followed by the potential for anion exchange to introduce a variety of counterions.

Alkylation Routes for Cation Formation

The primary and most common method for synthesizing the this compound cation is through a quaternization reaction, a type of N-alkylation. This reaction involves the direct alkylation of 1-methylimidazole (B24206) with a 16-carbon alkyl halide.

The general reaction mechanism involves the nucleophilic attack of one of the nitrogen atoms of the 1-methylimidazole ring on the electrophilic carbon of the haloalkane. The most frequently used alkylating agent is 1-bromohexadecane (B154569) due to its suitable reactivity.

A typical synthesis procedure involves reacting 1-methylimidazole with 1-bromohexadecane. mdpi.com Often, this reaction is carried out in a solvent such as ethyl acetate (B1210297) or ethanol (B145695) at an elevated temperature to ensure completion. mdpi.comresearchgate.net For instance, a common method involves reacting equimolar amounts of 1-methylimidazole and 1-bromohexadecane at approximately 65-80°C for 24 hours. mdpi.comresearchgate.net The resulting product, this compound bromide, often precipitates from the reaction mixture upon cooling and can be purified by washing with a non-polar solvent like ethyl acetate to remove any unreacted starting materials. mdpi.com

Table 1: Typical Reaction Parameters for Alkylation

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| 1-methylimidazole | 1-bromohexadecane | Ethyl Acetate | 65°C | 24 h | This compound bromide |

| 1-methylimidazole | 1-bromohexadecane | Ethanol | 80°C | 24 h | This compound bromide |

Anion Metathesis Reactions for Diverse Counterion Integration

While the direct alkylation route typically yields a halide salt (e.g., bromide or chloride), the identity of the counterion can be easily modified through anion metathesis, also known as anion exchange. researchgate.net This process is crucial for tuning the physicochemical properties of the ionic liquid for specific research purposes.

The metathesis reaction involves exchanging the original halide anion with a different anion from a salt, typically a sodium or potassium salt. The reaction is driven by the precipitation of the resulting inorganic halide salt (e.g., NaBr, KBr) from the reaction medium. For example, to synthesize this compound with a 1,3-dimethyl 5-sulfoisophthalate anion, the bromide salt is reacted with 1,3-dimethyl 5-sulfoisophthalate sodium salt in a biphasic system of water and an organic solvent like dichloromethane (B109758) (DCM). mdpi.com Vigorous shaking allows the ions to exchange, with the desired ionic liquid remaining in the organic phase and the sodium bromide byproduct dissolving in the aqueous phase. mdpi.com A wide variety of anions can be introduced using this method, including tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethanesulfonyl)imide (NTf₂⁻). rsc.orgresearchgate.net

Derivatization and Functionalization Approaches

To explore structure-property relationships and develop tailored ionic liquids, the foundational this compound structure can be systematically modified. These strategies include altering the alkyl chain and introducing specific functional groups.

Strategies for Modifying the Alkyl Chain Length and Substituents

A key strategy for systematically studying the influence of the non-polar domain of the ionic liquid is the variation of the alkyl chain length. nih.gov This is achieved by using different 1-haloalkanes during the initial alkylation step. For comparative studies, researchers synthesize a homologous series of 1-alkyl-3-methylimidazolium salts by reacting 1-methylimidazole with alkyl bromides of varying lengths, such as 1-bromohexane (B126081) (C6), 1-bromododecane (B92323) (C12), and 1-bromooctadecane (B154017) (C18), in addition to the C16 chain. researchgate.net The synthesis follows the same alkylation pathway described previously, simply substituting 1-bromohexadecane with the desired 1-bromoalkane. researchgate.net These modifications allow for a systematic investigation of how chain length affects properties that are dependent on van der Waals interactions and steric hindrance. rsc.orgrsc.orgresearchgate.net

Introduction of Functional Groups for Targeted Research Applications

Incorporating specific functional groups into the imidazolium salt structure can impart particular capabilities, leading to the development of "task-specific ionic liquids". psu.edursc.org These functional groups can be introduced into the alkyl chain or, in some cases, onto the imidazolium ring itself.

Common functionalization strategies include:

Introducing Hydroxyl or Ether Groups: Alkyl chains containing hydroxyl (-OH) or ether (-O-) functionalities can be used as the starting alkylating agent.

Appending Acidic or Basic Groups: Functional groups like sulfonic acids (-SO₃H) or primary amines (-NH₂) can be incorporated to create ionic liquids with acidic or basic properties. psu.edu

Incorporating Energetic Moieties: For specialized research, groups such as nitrooxyethyl (-OCH₂CH₂ONO₂) can be attached to the imidazolium cation. rsc.org This is typically achieved by starting with a hydroxyethyl-substituted imidazole (B134444), followed by quaternization and subsequent nitration. rsc.org

These modifications are designed to introduce specific interaction sites within the ionic liquid structure for targeted research objectives. nih.gov

Synthesis of Related Imidazolium Derivatives for Comparative Studies

To understand the role of specific structural features of the this compound cation, related derivatives are often synthesized for comparative analysis. A key example is the methylation of the C2 position of the imidazolium ring. rsc.org

The synthesis of 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, for instance, follows a similar alkylation route but starts with 1,2-dimethylimidazole (B154445) instead of 1-methylimidazole. nih.gov This seemingly minor modification of replacing the acidic proton at the C2 position with a methyl group can significantly alter the compound's properties by removing a primary hydrogen-bonding site. rsc.orgnih.gov

Another approach involves synthesizing dicationic imidazolium salts, where two imidazolium rings are linked by a spacer. nih.gov For example, two equivalents of 1-methylimidazole can be reacted with a dihaloalkane, such as 1,3-dibromopropane, to form a molecule with two imidazolium cations. nih.gov These dicationic structures provide a platform for studying the effect of charge density and molecular architecture in comparison to their monocationic counterparts.

Green Chemistry Principles in the Synthesis of this compound

The typical synthesis of 1-hexadecyl-3-methylimidazolium salts involves the quaternization of 1-methylimidazole with a C16 alkyl halide, such as 1-bromohexadecane or 1-chlorohexadecane. nbinno.commdpi.com Traditional methods often rely on long reaction times with conventional heating in organic solvents. For instance, a documented conventional synthesis of 1-hexadecyl-3-methylimidazolium bromide involves reacting 1-methylimidazole with 1-bromohexadecane in ethyl acetate at 65°C for 24 hours, which, despite achieving a high yield of 95%, requires a significant investment of time and energy. mdpi.com

Advanced synthesis strategies focus on intensifying this process by employing alternative energy sources like microwave irradiation and sonication (ultrasound), which align with the green chemistry principles of designing for energy efficiency and reducing reaction times. scite.ai

Microwave-Assisted Synthesis (MAS)

Microwave irradiation has emerged as a powerful tool in green synthesis. Ionic liquids, including this compound, are composed of ions and are thus ideal absorbers of microwave energy, which leads to rapid and uniform heating. researchgate.netnih.gov This property allows for a significant acceleration of the synthesis process. MAS of imidazolium-based ionic liquids can often be performed under solvent-free conditions, which directly addresses the green principle of using safer solvents and auxiliaries by eliminating them entirely. nih.gov The reaction times can be reduced from many hours, as seen in conventional heating methods, to mere minutes, drastically lowering energy consumption. scite.ainih.gov

Ultrasound-Assisted Synthesis

The application of ultrasound in chemical synthesis, known as sonochemistry, provides another green alternative. Sonication enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, accelerating the reaction rate. Studies on the N-alkylation of imidazoles to form imidazolium salts have shown that ultrasound irradiation can lead to higher yields, require less solvent, and substantially reduce reaction times compared to conventional thermal methods. nih.gov This efficiency makes it an environmentally friendly approach for producing ionic liquids. scite.ainih.gov

The following tables provide a comparative overview of these synthetic approaches and summarize key research findings.

Table 1: Comparative Analysis of Synthesis Methods for 1-Hexadecyl-3-methylimidazolium Salts

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Ultrasound-Assisted Synthesis (Sonication) |

| Energy Source | Thermal (Oil bath, heating mantle) | Microwave Irradiation | High-frequency Sound Waves (Ultrasound) |

| Typical Reaction Time | Several hours (e.g., 24 h) mdpi.com | Minutes scite.ainih.gov | Significantly reduced vs. conventional nih.gov |

| Solvent Use | Often requires organic solvents (e.g., Ethyl Acetate) mdpi.com | Often solvent-free nih.gov | Reduced solvent volume possible nih.gov |

| Yield | High (e.g., 95%) mdpi.com | Generally high to excellent | Generally higher than conventional methods nih.gov |

| Energy Efficiency | Low | High | High |

Table 2: Research Findings on Green Synthesis of Imidazolium Salts

| Methodology | Key Research Findings | Alignment with Green Chemistry Principles | Reference |

| Microwave-Assisted Synthesis (MAS) | Ionic liquids are ideal microwave absorbers, allowing for rapid energy transfer and heating. The synthesis is characterized by very short reaction times (minutes) and can often be conducted without a solvent. | - Design for Energy Efficiency- Safer Solvents and Auxiliaries (if solvent-free)- Prevention (by improving efficiency) | scite.airesearchgate.netnih.gov |

| Ultrasound-Assisted Synthesis (Sonication) | N-alkylation of imidazoles under ultrasound irradiation is highly efficient, resulting in higher yields, reduced reaction times, and the use of smaller solvent quantities compared to thermal heating. | - Design for Energy Efficiency- Atom Economy (through higher yields)- Safer Solvents and Auxiliaries (through reduced use) | nih.gov |

| Conventional Synthesis (Baseline) | Effective in producing high yields but requires prolonged heating (e.g., 24 hours) and the use of organic solvents. | Provides a benchmark for evaluating the "greenness" of alternative methods. | mdpi.com |

Mechanistic Investigations and Interaction Dynamics in Advanced Systems

Adsorption Mechanisms at Interfaces

The amphiphilic nature of the 3-hexadecyl-1-methyl-1H-imidazol-3-ium cation drives its adsorption at various interfaces, a phenomenon that is central to its application as a corrosion inhibitor. This adsorption is governed by complex interactions between the ionic liquid, the substrate, and the surrounding medium.

Langmuir Adsorption Isotherm Analysis in Surface Science Research

In the study of its role as a corrosion inhibitor, the adsorption behavior of this compound on metal surfaces, such as mild steel in acidic media, has been found to be well-described by the Langmuir adsorption isotherm. researchgate.netbohrium.com This model assumes the formation of a monolayer of the inhibitor molecules on the metal surface, where the adsorption sites are homogeneous and there are no interactions between the adsorbed molecules. The adherence to the Langmuir isotherm indicates that the this compound cations form a uniform protective layer, effectively isolating the metal from the corrosive environment. researchgate.netbohrium.com

The effectiveness of this adsorption is influenced by the concentration of the ionic liquid, with inhibition efficiency increasing as the concentration rises to an optimal level. researchgate.net This relationship is a key characteristic of the Langmuir model, where surface coverage increases with the concentration of the adsorbate until saturation is reached.

Interfacial Film Formation Studies in Corrosion Inhibition Research

The primary mechanism by which this compound protects metals from corrosion is through the formation of a persistent interfacial film. researchgate.net This protective film is a result of the adsorption of the [C16MIM] cations onto the metal surface. The film acts as a physical barrier, preventing the diffusion of corrosive species, such as chloride ions and hydronium ions, to the metal surface. researchgate.net

Studies utilizing surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have provided visual evidence of the formation of this protective layer. researchgate.netbohrium.com In the presence of this compound, the metal surface exhibits a smoother morphology compared to the pitted and rough surface observed in its absence, confirming the presence of a stable and uniform inhibitor film. researchgate.netbohrium.com

Molecular Adsorption Models at Metal-Solution Interfaces

The adsorption of this compound at a metal-solution interface is a complex process involving both physisorption and chemisorption. The initial interaction is often electrostatic, where the positively charged imidazolium (B1220033) ring is attracted to the negatively charged metal surface (in the case of steel in HCl). This constitutes physisorption.

Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have further elucidated these interactions, showing the preferred orientation of the molecule on the surface and the electronic nature of the bonding. researchgate.net

Role in Catalytic Reaction Pathways

Beyond its utility in corrosion inhibition, this compound and related imidazolium-based ionic liquids serve as effective catalysts and catalyst stabilizers in a variety of organic transformations. evitachem.comevitachem.com Their ionic nature and tunable properties allow them to influence reaction mechanisms in unique ways.

Mechanistic Insights into Catalytic Activity and Selectivity

The catalytic activity of this compound stems from its ability to act as a phase-transfer catalyst and to activate substrates. In reactions involving immiscible phases, the amphiphilic nature of the [C16MIM] cation allows it to transport reactants across the phase boundary, thereby increasing the reaction rate.

Stabilization of Transition States in Chemical Transformations

A key aspect of the catalytic role of this compound is its ability to stabilize transition states in chemical reactions. evitachem.comevitachem.com The highly polar and charged nature of the ionic liquid provides a unique microenvironment that can preferentially solvate and stabilize charged or polar transition states more effectively than conventional molecular solvents. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.

The electrostatic and hydrogen-bonding interactions between the ionic liquid and the transition state structure are crucial in this regard. The diffuse positive charge of the imidazolium ring can interact favorably with anionic or electron-rich portions of the transition state, while the anion of the ionic liquid can interact with cationic or electron-deficient centers. This dual interaction provides a scaffold that holds the transition state in a lower energy conformation, thus facilitating the chemical transformation. evitachem.com

Influence on Reaction Kinetics and Efficiency in Catalytic Systems

Imidazolium-based ionic liquids are recognized for their potential in catalysis, where they can act as solvents, catalysts, or catalyst supports. rsc.org The properties of these ionic liquids, such as their negligible vapor pressure, thermal stability, and tunable solubility, make them attractive alternatives to conventional volatile organic solvents. rsc.orgnih.gov The specific structure of this compound, with its long alkyl chain, suggests its role in catalytic processes where interfacial activity is crucial.

While specific kinetic data for reactions catalyzed directly by this compound are not extensively documented in the reviewed literature, the broader family of imidazolium-based ILs has been shown to influence reaction efficiency. For instance, imidazolium-based dicationic ionic liquids have been employed as organocatalysts in reactions like the Strecker reaction and for the synthesis of carbamates. nih.gov The catalytic activity in these systems is often related to the Brønsted acidity of the imidazolium cation. nih.gov Furthermore, the length of the alkyl chain on the imidazolium cation can impact catalytic efficiency, with longer chains sometimes leading to higher activity. nih.gov In the context of metal nanoparticle catalysis, imidazolium ILs can serve as effective media for the synthesis and stabilization of nanoparticles, which in turn act as catalysts for various reactions. nih.gov The IL forms a layer around the catalyst, which can modify its electronic and geometric properties, thereby controlling the access of substrates and the release of products. rsc.org

Electrochemical Interaction Mechanisms

The electrochemical behavior of this compound is a key area of research, particularly in the context of corrosion inhibition and its performance in electrochemical devices.

In electrolytic systems, this compound, particularly its bromide salt (commonly abbreviated as HMIBr), has been investigated as a corrosion inhibitor for mild steel in acidic media. The inhibition mechanism involves the adsorption of the HMIBr molecules onto the metal surface, which forms a protective layer that hinders the corrosion process. This adsorption affects the charge transfer resistance at the metal-electrolyte interface.

Electrochemical impedance spectroscopy (EIS) is a powerful technique to study these phenomena. Research has shown that the charge transfer resistance (Rct) for mild steel in a 1 M HCl solution increases significantly with the addition of HMIBr. An increase in Rct indicates a slower corrosion rate, as the transfer of charge required for the corrosion reactions is impeded. The inhibition efficiency (IE%) can be calculated from the Rct values. Studies have demonstrated that HMIBr acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. At an optimal concentration of 10⁻³ M, an inhibition efficiency of up to 96.9% has been reported. nih.gov

Table 1: Electrochemical Impedance Parameters for Mild Steel in 1 M HCl with Varying Concentrations of this compound bromide (HMIBr)

| Concentration of HMIBr (M) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (IE%) |

| 0 | 9.8 | 85.7 | - |

| 10⁻⁶ | 35.2 | 50.1 | 72.2 |

| 10⁻⁵ | 78.9 | 35.8 | 87.6 |

| 10⁻⁴ | 185.4 | 24.3 | 94.7 |

| 10⁻³ | 312.5 | 18.2 | 96.9 |

Data sourced from Tan et al. (2020) nih.gov

The data indicates a clear trend of increasing charge transfer resistance and decreasing double-layer capacitance (Cdl) with higher concentrations of the inhibitor, confirming the formation of a protective adsorbed layer on the steel surface. nih.gov

The ionic conductivity of imidazolium-based ionic liquids is a fundamental property that governs their performance in applications such as batteries, capacitors, and dye-sensitized solar cells. This conductivity is dependent on several factors, including the size and shape of the constituent ions and the viscosity of the liquid.

For long-chain imidazolium salts like this compound, the extended alkyl chain significantly influences charge carrier dynamics. Generally, increasing the length of the alkyl chain on the imidazolium cation leads to an increase in viscosity. acs.org This increased viscosity, in turn, results in lower ionic mobility and, consequently, lower electrical conductivity. acs.orgnih.gov This is because the larger cations move more slowly through the liquid.

Solvation Mechanisms and Solute-Solvent Interactions

The unique molecular structure of this compound, featuring both a polar imidazolium headgroup and a nonpolar hexadecyl tail, dictates its solvation behavior and its interactions with solutes and solvents.

The amphiphilic nature of this compound is central to its dissolution properties. The imidazolium head is hydrophilic, interacting favorably with polar solvents like water, while the long hexadecyl chain is hydrophobic, preferring nonpolar environments. This dual character allows it to act as a surfactant.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into aggregates called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. The formation of these micelles is a key aspect of its dissolution behavior and its ability to solubilize otherwise insoluble substances. The CMC for 1-alkyl-3-methylimidazolium bromides has been shown to decrease as the alkyl chain length increases, indicating a greater tendency for micellization with longer chains. rsc.org

The surfactant properties of this compound are leveraged in various extraction and separation processes. The formation of micelles in solution creates microenvironments that can solubilize and extract target analytes from a sample matrix.

For example, aqueous solutions of this compound bromide have been successfully used as the extracting medium for polycyclic aromatic hydrocarbons (PAHs) from sediments. nih.gov In this application, the ionic liquid is an ideal absorber of microwave radiation, which accelerates the extraction process through rapid energy transfer via ionic conduction. nih.govresearchgate.net The micellar aggregates of the ionic liquid enhance the extraction of the hydrophobic PAHs. This method has been shown to be efficient, with high recovery rates and the advantage of avoiding the use of volatile organic solvents. nih.govnih.gov The ability of the ionic liquid to form these aggregates significantly enhances the mass transfer of the analytes from the solid sample into the liquid extracting phase.

Biorelevant Interaction Mechanisms

The biorelevant activities of this compound, a member of the imidazolium-based ionic liquids, are primarily governed by its amphiphilic nature. This structure, featuring a positively charged imidazolium headgroup and a long hydrophobic hexadecyl tail, facilitates significant interactions with biological structures, particularly cell membranes. These interactions are fundamental to its broader biological effects, excluding direct clinical or toxicological outcomes.

The primary mechanism of interaction for this compound with biomolecular systems is the disruption of cellular membranes. The long C16 alkyl chain readily partitions into the hydrophobic core of the lipid bilayer of cell membranes. This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability. nih.govmdpi.com This process is not merely a surface interaction but a significant perturbation of the membrane's structural integrity.

This disruption of the membrane architecture has profound effects on membrane-bound proteins and biocatalytic processes that rely on a stable membrane environment. For instance, the function of enzymes and transport proteins embedded within the membrane can be impaired due to the altered lipid environment. Studies on related imidazolium ionic liquids have shown that their incorporation into phosphatidylcholine vesicles, a model for cell membranes, leads to significant changes in the vesicles' physicochemical properties, including size, zeta potential, and membrane fluidity. researchgate.net While direct binding to soluble proteins and enzymes is less characterized, the integrity of the cell envelope is a critical prerequisite for many biocatalytic functions. The primary interaction is therefore understood as a generalized disruption of the cell membrane, which in turn affects the processes associated with it. nih.gov

The interaction can be summarized by the following key points:

Hydrophobic Insertion: The hexadecyl tail anchors the molecule within the lipid bilayer.

Membrane Permeabilization: The presence of the ionic liquid increases the permeability of the membrane, leading to leakage of intracellular components like proteins and nucleic acids. nih.gov

Altered Fluidity: The compound modifies the physical state of the lipid bilayer, affecting its fluidity. researchgate.net

Impact on Membrane Proteins: The function of integral membrane proteins, including enzymes and channels, is indirectly affected by the changes in their lipid microenvironment.

Table 1: Interaction of this compound with Model Membrane Systems

| Interacting System | Observed Effect | Implication | Reference |

|---|---|---|---|

| Phosphatidylcholine (PC) Vesicles | Alteration of particle size, zeta potential, and membrane fluidity | Demonstrates direct interaction with and perturbation of lipid bilayers | researchgate.net |

| Bacterial Cell Membranes | Increased permeability, leakage of intracellular contents | Disruption of membrane integrity, leading to cessation of cellular processes | nih.govmdpi.comnih.gov |

The efficacy of this compound and its salts in controlling microbial biofilms stems directly from its membrane-active properties, coupled with potential interference in cell-to-cell communication. A biofilm is a structured community of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from external threats. The mechanism of biofilm control by this imidazolium compound involves several stages of the biofilm life cycle.

The primary mechanism is the inhibition of initial bacterial attachment to surfaces, which is the first critical step in biofilm formation. By altering the surface properties of microbial cells through membrane interaction, the compound can reduce their ability to adhere. Furthermore, its disruptive action on the cell membrane is effective against planktonic (free-floating) cells, reducing the viable population available to initiate a biofilm. researchgate.net

For established biofilms, the amphiphilic nature of this compound facilitates its penetration into the EPS matrix. Once within the biofilm, it acts on the embedded cells, disrupting their membranes and leading to cell death. Research has demonstrated that salts like 1-hexadecyl-3-methylimidazolium chloride and methanesulfonate (B1217627) are highly effective in eliminating viable cells within mature Candida tropicalis biofilms. nih.gov

A further mechanistic aspect of biofilm control by imidazole-based compounds is the potential for inhibition of quorum sensing (QS). QS is a system of cell-to-cell communication that allows bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms. The imidazole (B134444) ring structure present in this compound is a versatile scaffold that can mimic the autoinducer molecules used in QS. mdpi.com By interfering with QS signaling pathways, these compounds can potentially prevent the coordinated behavior required for biofilm maturation and virulence.

Table 2: Mechanistic Effects of 1-Hexadecyl-3-methylimidazolium Salts on Biofilms

| Target Organism/System | Mechanistic Action | Outcome | Reference(s) |

|---|---|---|---|

| Candida tropicalis | Elimination of viable cells within the biofilm | Eradication of established biofilms at low concentrations | nih.govresearchgate.net |

| General Bacteria & Fungi | Permeabilization of cell membranes | Inhibition of growth and biofilm formation | researchgate.net |

| Quorum Sensing (QS) Systems | Interference with cell-to-cell signaling pathways (inferred for imidazole derivatives) | Disruption of coordinated biofilm development and virulence | mdpi.com |

Advanced Applications in Chemical and Materials Science Research

Investigations in Corrosion Inhibition Systems

The bromide salt of 3-hexadecyl-1-methyl-1H-imidazol-3-ium, often abbreviated as [C16M1Im][Br] or HMIBr, has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic environments. semanticscholar.orgelectrochemsci.orgresearchgate.net Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium. semanticscholar.orgresearchgate.net

Electrochemical studies are fundamental to understanding the inhibitive properties of this compound bromide. Techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide quantitative insights into the inhibitor's performance.

Potentiodynamic polarization studies have shown that this compound bromide acts as a mixed-type inhibitor for mild steel in 1 M HCl solution. semanticscholar.orgresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.org Tafel polarization data reveals that with increasing concentrations of the inhibitor, the corrosion current density (jcorr) decreases significantly, while the corrosion potential (Ecorr) shows only a slight shift, confirming the mixed-type behavior. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate the formation of a protective film on the metal surface. semanticscholar.orgresearchgate.net In the presence of the inhibitor, the charge transfer resistance (Rct) increases, indicating a slower corrosion process. semanticscholar.orgresearchgate.net Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules at the metal-solution interface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. semanticscholar.org

| Concentration (M) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (EIS, %) | jcorr (μA cm⁻²) | Inhibition Efficiency (PDP, %) |

|---|

The protective film formed by the adsorption of this compound bromide on the metal surface has been visualized and analyzed using various surface analytical techniques. Scanning Electron Microscopy (SEM) images reveal a significant difference in the surface morphology of mild steel exposed to an acidic solution with and without the inhibitor. In the absence of the inhibitor, the steel surface appears severely damaged and rough, whereas, in its presence, the surface is much smoother, indicating effective protection against corrosion. researchgate.net Atomic Force Microscopy (AFM) and Energy-Dispersive X-ray Spectroscopy (EDAX) analyses further confirm the presence of a uniform protective layer of the inhibitor on the metal surface. core.ac.uk

The performance of this compound bromide as a corrosion inhibitor is significantly influenced by its concentration. semanticscholar.orgresearchgate.net Studies have consistently shown that the inhibition efficiency increases with a rise in the inhibitor's concentration, reaching a maximum efficiency at an optimal concentration. semanticscholar.orgresearchgate.net For instance, in a 1 M HCl solution, the inhibition efficiency was found to increase from approximately 57% at a concentration of 1x10⁻⁶ M to over 96% at 1x10⁻³ M. researchgate.net This trend is attributed to greater surface coverage by the inhibitor molecules at higher concentrations, leading to a more robust protective barrier. semanticscholar.org The adsorption of this inhibitor on the mild steel surface is reported to follow the Langmuir adsorption isotherm. core.ac.uk

Role in Catalytic Systems Research

Imidazolium-based ionic liquids are recognized for their potential as catalysts and catalytic solvents in a variety of organic reactions. The versatility of this compound salts extends to this domain, where they have been explored in both heterogeneous and homogeneous catalytic systems.

The chloride salt, 1-hexadecyl-3-methylimidazolium chloride, has been identified as a versatile solvent and catalyst in several important organic reactions. It has been shown to enhance the reaction rate, selectivity, and yield in palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

In the field of biocatalysis, a derivative of this ionic liquid has shown significant promise in the sustainable production of biodiesel. A study utilized a binary mixture of ionic liquids, including 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, to create a one-pot system for the direct extraction of oil from microalgae and its subsequent conversion to biodiesel. researchgate.net This system demonstrated high efficiency, achieving up to a 100% yield of biodiesel in just 2 hours at 60°C. researchgate.net The ionic liquid mixture could be recovered and reused for subsequent cycles, highlighting a green and efficient approach to biofuel synthesis. researchgate.net

| Ionic Liquid System Component | Application | Reaction Time | Temperature | Achieved Yield |

|---|---|---|---|---|

| 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | One-pot algal oil extraction and transesterification | 2 hours | 60 °C | Up to 100% |

Data based on research findings for the biocatalytic synthesis of biodiesel. researchgate.net

Electrochemical Research Applications

The distinct electrochemical properties of this compound, primarily in its salt forms like bromide and chloride, have led to its investigation in various electrochemical applications. These applications range from enhancing the performance of energy storage systems to its potential use in electrosynthesis and electrodeposition.

Electrolyte Component in Energy Storage and Conversion Research

While not extensively used as a primary electrolyte, this compound bromide, also referred to as [C16mim][Br], has demonstrated significant potential as an electrolyte additive in lithium-oxygen (Li-O₂) batteries. Research has shown that the addition of this ionic liquid to a dimethyl sulfoxide (DMSO)-based electrolyte can enhance the stability of the system. The self-aggregation capability of the ionic liquid is believed to contribute to this enhanced stability. researchgate.net Ionic liquids with long alkyl chains can interact with solvent molecules, which may reduce the interactions between the solvents and residual water, thereby preventing electrolyte degradation. researchgate.net

The broader family of imidazolium-based ionic liquids is widely recognized for its potential in energy storage devices due to properties like high ionic conductivity, good thermal stability, and a wide electrochemical window. asianpubs.orgnih.govnih.govsigmaaldrich.comfrontiersin.orgresearchgate.net These characteristics are crucial for the development of safer and more efficient batteries and supercapacitors. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net For instance, other alkylimidazolium salts have been investigated as electrolytes in lithium-ion batteries, demonstrating the potential for this class of compounds in energy storage applications. asianpubs.org

| Application Area | Compound Variant | Role | Key Finding |

| Lithium-Oxygen (Li-O₂) Batteries | This compound bromide | Electrolyte Additive | Enhances the stability of DMSO-based electrolytes through self-aggregation. researchgate.net |

Advanced Electrosynthesis and Electrodeposition Studies

The application of this compound in advanced electrosynthesis and electrodeposition is an emerging area of research. While specific studies detailing the use of this particular ionic liquid are limited, the broader class of imidazolium-based ionic liquids is known to be effective media for these processes. Ionic liquids are considered "green" electrolytes for the electrodeposition of nanomaterials, as they can act as grain refiners, leading to the formation of nanosized deposits without the need for additional additives. rsc.org

The general advantages of using ionic liquids in electrodeposition include a wide electrochemical window, which allows for the deposition of a broader range of metals and materials, and their ability to overcome challenges like hydrogen evolution that are common in aqueous solutions. mdpi.combohrium.com These properties make ionic liquids suitable for the electrodeposition of various metals and alloys. mdpi.com Given that this compound has been used to control the structural features of various nanomaterials, its potential as a medium or additive in the electrosynthesis and electrodeposition of specialized nanomaterials is a promising area for future research. researchgate.net

Contributions to Materials Science Research

In the realm of materials science, this compound has been utilized to create novel functional materials, leveraging its unique properties to influence the structure and function of polymers, composites, and other advanced materials.

Integration into Polymer Blends and Composites for Functional Materials

A notable application of this compound is its incorporation into polymer blends to create functional materials. For instance, its derivatives have been successfully integrated into polyvinyl chloride (PVC) and polystyrene-ethylene-butylene-styrene (SEBS) polymer matrices. The inclusion of this ionic liquid can modify the thermo-mechanical properties and surface morphology of the resulting polymer blends. sigmaaldrich.com

In one study, the fragmentation of the ionic liquid within the polymer matrix was observed to occur via dealkylation of the imidazolium (B1220033) ring, with the formation of methyl-imidazole and hexadecyl-imidazole moieties at elevated temperatures. sigmaaldrich.com Such polymer-ionic liquid composites are being explored for various applications, including the development of novel electrolytes and functional polymers where the ionic liquid can act as an additive, processing aid, plasticizer, or surfactant. sigmaaldrich.com

| Polymer Matrix | Ionic Liquid Derivative | Key Findings |

| Polyvinyl chloride (PVC) | 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate | Modified thermo-mechanical properties and surface morphology. sigmaaldrich.com |

| Polystyrene-ethylene-butylene-styrene (SEBS) | 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate | Altered thermo-mechanical properties and surface morphology. sigmaaldrich.com |

Application as Structure-Directing Agents in Zeolite Synthesis

Imidazolium-based cations are widely recognized for their role as organic structure-directing agents (OSDAs) in the synthesis of zeolites. nih.govnih.govmdpi.comresearchgate.netbohrium.com These organic molecules influence the resulting topology of the crystalline aluminosilicate framework. nih.gov The size and shape of the imidazolium derivative, including the length of the alkyl chains, can direct the formation of specific zeolite structures. nih.gov

While direct studies specifically naming this compound in zeolite synthesis are not prevalent, research on imidazolium derivatives with long alkyl chains suggests their significant templating role. Generally, larger imidazolium derivatives are expected to lead to the synthesis of zeolites with larger cavities. nih.gov The hydrophobic nature of the long hexadecyl chain can also play a crucial role in the organization of the precursor species during the crystallization process. The use of ionic liquids as OSDAs can also facilitate the formation of novel zeolite morphologies. nih.gov

Development of Advanced Functional Materials

The unique self-assembly properties of this compound have led to its use in the development of advanced functional materials, particularly as a low-molecular-weight organogelator. nih.govacs.orgnih.gov This ionic liquid, along with other hexadecyl-containing organic salts, can induce the gelation of various types of liquids, including other ionic liquids, deep eutectic solvents, and molecular organic solvents. nih.govacs.orgnih.gov

The gelation mechanism is believed to stem from the crystallization of the salt upon cooling, which forms a three-dimensional network of high-surface-area crystals that trap the solvent molecules. nih.gov The minimum concentration required for gelation and the thermal stability of the resulting gel can be influenced by the nature of both the organogelator and the solvent. nih.govacs.org This ability to form gels opens up possibilities for creating novel soft materials with potential applications in areas such as catalysis, separation processes, and drug delivery.

| Material Type | Function of this compound | Key Property |

| Organogels | Low-molecular-weight organogelator | Forms a 3D crystalline network that traps solvent molecules. nih.gov |

Research in Separation and Extraction Technologies

The amphiphilic nature of this compound, arising from its polar imidazolium head and long nonpolar hexadecyl tail, makes it a versatile tool in separation and extraction science. Researchers have been exploring its utility in various methodologies, from liquid-liquid extraction to solid-phase applications.

Ionic liquids with long alkyl chains, such as this compound, have demonstrated potential in enhancing the extraction efficiency of various compounds from aqueous solutions. The extraction mechanism is often influenced by the hydrophobicity imparted by the long alkyl substituent on the cation. An increase in the alkyl chain length can lead to a higher distribution of the target solute into the ionic liquid phase.

One notable application of a closely related compound, 1-hexadecyl-3-methylimidazolium bromide, is in focused microwave-assisted extraction (FMAE). In a study focused on the extraction of polycyclic aromatic hydrocarbons (PAHs) from sediments, aqueous solutions containing aggregates of this ionic liquid were used as the extracting medium. The use of microwave assistance significantly accelerated the extraction process. researchgate.netnih.gov

The following table summarizes the optimized conditions and outcomes of this FMAE method for PAH extraction.

| Parameter | Value |

| Ionic Liquid Concentration | 45 mM |

| Sample Amount | 0.1 g |

| Aqueous Extractant Volume | 9 mL |

| Extraction Time | 6 min |

| Average Absolute Recovery (for 6 of 7 PAHs) | 91.1% |

| Relative Standard Deviation | < 10.4% |

This table illustrates the efficiency of 1-hexadecyl-3-methylimidazolium bromide in a focused microwave-assisted extraction method for PAHs from sediment samples.

This method highlights the advantages of using this ionic liquid, including short extraction times, minimal sample and solvent requirements, and high recovery rates, positioning it as an environmentally friendly alternative to conventional organic solvents. researchgate.netnih.gov

The application of this compound extends to solid-phase extraction (SPE) and microextraction techniques, where it is often used to modify the surface of solid supports. In a novel approach, 1-hexadecyl-3-methylimidazolium bromide was used to coat magnetic graphene, creating a sorbent for mixed hemimicelles dispersive micro solid-phase extraction. This method was developed for the separation and preconcentration of fluoxetine from various matrices before its determination by spectrophotometry.

The key performance metrics of this solid-phase extraction method are detailed in the table below.

| Parameter | Value |

| Sample Volume | 50 mL |

| Linear Dynamic Range | 0.4-60.0 µg L⁻¹ |

| Detection Limit | 0.21 µg L⁻¹ |

| Enrichment Factor | 167 |

| Intra-day Relative Standard Deviation (n=6) | 2.1% |

| Inter-day Relative Standard Deviation (n=6) | 3.8% |

This table showcases the performance of a solid-phase extraction method utilizing magnetic graphene coated with 1-hexadecyl-3-methylimidazolium bromide for the preconcentration of fluoxetine.

Currently, there is a lack of specific research literature detailing the application of this compound in membrane-based separation technologies. While supported ionic liquid membranes (SILMs) and poly(ionic liquid)s (PILs) are active areas of research for gas separation, including CO2, studies have predominantly focused on imidazolium ionic liquids with shorter alkyl chains. nih.govvtt.finih.govtdl.org The long hexadecyl chain of the subject compound may present challenges in terms of high viscosity, which could affect its performance in membrane applications. Future research may explore the potential of incorporating this long-chain cation into specialized membrane architectures to leverage its unique properties.

Investigations in CO2 Capture and Conversion

The capture of carbon dioxide is a critical area of research to mitigate climate change, and ionic liquids are being extensively studied as potential solvents for this purpose. The tunability of their properties allows for the design of materials with high CO2 absorption capacity and selectivity.

The design of ionic liquids for CO2 capture often involves modifying the cation and/or anion to enhance the interaction with CO2 molecules. Research has shown that increasing the length of the alkyl chain on the imidazolium cation can lead to an increase in CO2 solubility. mdpi.com This is attributed to the creation of more free volume within the liquid structure, which can accommodate CO2 molecules.

A study investigating the CO2 capture performance of various ionic liquids identified 1-hexadecyl-3-methylimidazolium bis(trifluromethylsulfonyl)imide as a superior candidate for CO2 capture, largely due to its long alkyl chain. mdpi.com The design of functionalized ionic liquids based on the this compound cation could involve pairing it with anions that have a high affinity for CO2, such as those containing fluoroalkyl groups or amino acid-based anions. The goal is to create a dual-functional ionic liquid where both the cation and the anion contribute to the CO2 absorption process.

The following table presents a comparison of CO2 solubility in different imidazolium-based ionic liquids, highlighting the effect of the anion and cation structure.

| Ionic Liquid | Cation | Anion | CO2 Solubility (mole fraction at specific T and P) |

| [bmim][BF4] | 1-butyl-3-methylimidazolium | Tetrafluoroborate (B81430) | ~0.25 at 298 K and 8 MPa |

| [bmim][PF6] | 1-butyl-3-methylimidazolium | Hexafluorophosphate (B91526) | ~0.35 at 298 K and 8 MPa |

| [hmim][Tf2N] | 1-hexyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | ~0.6 at 298 K and 4 MPa |

| [C16mim][Tf2N] | 1-hexadecyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | Higher than shorter chain analogues mdpi.com |

This table provides a comparative overview of CO2 solubility in various imidazolium-based ionic liquids, demonstrating the enhanced solubility with longer alkyl chains and specific anions. Data for shorter chain ILs is indicative and sourced from general literature on CO2 capture by ionic liquids.

The absorption of CO2 in imidazolium-based ionic liquids can occur through both physical and chemical mechanisms. In the case of non-functionalized ionic liquids like those with bis(trifluoromethylsulfonyl)imide anions, the primary mechanism is physisorption. The CO2 molecule, being a Lewis acid, interacts with the anion, which acts as a Lewis base. mdpi.com The long alkyl chain of the this compound cation is believed to enhance this physical absorption by increasing the free volume within the ionic liquid, allowing for greater accommodation of CO2 molecules.

Atomistic simulations on similar long-chain imidazolium ionic liquids have shown that at high CO2 concentrations, the alkyl chain on the cation can stretch out slightly, and the distance between the cation and anion centers of mass increases, suggesting a structural rearrangement to accommodate the absorbed CO2. researchgate.netnih.gov This indicates that the hexadecyl chain plays a crucial role in the physical absorption process.

For functionalized ionic liquids, where the cation or anion has specific reactive groups (e.g., amino groups), the mechanism can be chemisorption, involving the formation of carbamates. While specific studies on the CO2 interaction mechanism with functionalized this compound are limited, the general principles of CO2 capture by functionalized imidazolium ionic liquids would apply. The efficiency of absorption would be a combination of the enhanced physical solubility due to the long alkyl chain and the chemical reaction with the functional group.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic characteristics of the 3-hexadecyl-1-methyl-1H-imidazol-3-ium cation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the this compound cation, DFT calculations have been employed to determine its optimized geometry and electronic properties. Studies on the closely related compound, 1-hexadecyl-3-methylimidazolium chloride (C16MImCl), using the B3LYP level of theory, have provided significant insights. researchgate.net The structural parameters computed through DFT help in understanding the conformation of the molecule, with evidence suggesting that the trans conformer is prevalent. researchgate.net

Furthermore, DFT has been utilized to study the electronic structure of 1-Hexadecyl-3-methylimidazolium Bromide (HMIBr). semanticscholar.org The distribution of the electrostatic potential (ESP) map indicates that the most negative potential is centered around the imidazolium (B1220033) ring, highlighting this region as the primary site for electron donation. semanticscholar.org This is a crucial factor in its interaction with other molecules and surfaces. Recent research in 2024 on 1-Hexadecyl-3-methylimidazolium tetrachloroindate also utilized DFT to describe the effect of its molecular structure on its properties. researchgate.net

| Computational Method | Key Findings | Reference Compound |

| DFT (B3LYP) | Optimized molecular geometry, conformational analysis (trans conformer). | 1-hexadecyl-3-methylimidazolium chloride |

| DFT (Dmol3, B3LYP) | Electronic structure, electrostatic potential mapping. | 1-Hexadecyl-3-methylimidazolium Bromide |

| DFT | Analysis of molecular structure effects. | 1-Hexadecyl-3-methylimidazolium tetrachloroindate |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity and the sites of interaction of a molecule. The energy gap between the HOMO and LUMO levels is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For 1-hexadecyl-3-methylimidazolium chloride, the frontier orbital gap has been calculated to be 4.09 eV, indicating a high level of stability. researchgate.net In studies of 1-Hexadecyl-3-methylimidazolium Bromide, both the HOMO and LUMO regions are located on the methylimidazolium ring, which is consistent with the ESP map and confirms the ring as the reactive center of the molecule. semanticscholar.org The propensity of an inhibitor molecule to donate or accept electrons can be inferred from the HOMO and LUMO energy values.

| Parameter | Value/Observation | Significance | Reference Compound |

| HOMO-LUMO Energy Gap | 4.09 eV | High molecular stability | 1-hexadecyl-3-methylimidazolium chloride |

| HOMO Distribution | Located on the methylimidazolium ring | Primary site for electron donation | 1-Hexadecyl-3-methylimidazolium Bromide |

| LUMO Distribution | Located on the methylimidazolium ring | Primary site for electron acceptance | 1-Hexadecyl-3-methylimidazolium Bromide |

Binding energy calculations provide a quantitative measure of the interaction strength between molecules or between a molecule and a surface. For 1-hexadecyl-3-methylimidazolium chloride, a binding energy of 371.1 kJ/mol has been reported, which supports its high thermal stability. researchgate.net

In the context of its application as a corrosion inhibitor, the adsorption energy of 1-Hexadecyl-3-methylimidazolium Bromide on an Fe(110) surface has been investigated. semanticscholar.org The distribution of adsorption energies suggests that the inhibitor can replace water molecules on the metal surface, which is a crucial step in the inhibition process. semanticscholar.org The interaction between the ionic liquid and a drug molecule, doxorubicin, was also studied, revealing a binding energy of -49.89 kcal mol⁻¹ in the gas phase, indicating a strong interaction. rsc.org

| Parameter | Value | Context/Significance | Reference Compound |

| Binding Energy | 371.1 kJ/mol | Indicates high stability | 1-hexadecyl-3-methylimidazolium chloride |

| Adsorption Energy | Favorable distribution | Replacement of water on Fe(110) surface for corrosion inhibition | 1-Hexadecyl-3-methylimidazolium Bromide |

| Binding Energy with Doxorubicin | -49.89 kcal mol⁻¹ | Strong interaction for drug delivery applications | 1-hexadecyl-3-methylimidazolium salicylate |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interfacial properties and self-assembly into larger structures.

MD simulations are widely used to study the behavior of surfactants at interfaces, such as the air/water or oil/water interface. For 1-hexadecyl-3-methylimidazolium bromide, MD simulations have been used to understand its adsorption at interfaces, which is fundamental to its role as a surfactant. researchgate.net These simulations can reveal how the molecules orient themselves at the interface and how they interact with surrounding solvent molecules.

In the context of corrosion inhibition, MD simulations of 1-Hexadecyl-3-methylimidazolium Bromide on an iron surface in an acidic solution were performed using the COMPASSII force field. semanticscholar.org These simulations, conducted in a canonical ensemble (NVT), help to visualize the formation of a protective layer by the inhibitor molecules on the metal surface. semanticscholar.org

The long hexadecyl chain of the this compound cation imparts amphiphilic character, leading to its self-assembly into various nanostructures in solution, such as micelles and liquid crystals. nih.govdntb.gov.ua MD simulations have been crucial in understanding the mechanisms behind these phenomena.

Studies on 1-hexadecyl-3-methylimidazolium chloride (C16MImCl) have explored its self-assembly and its use as a template for synthesizing mesoporous materials. researchgate.net The simulations reveal how the electrostatic interactions between the cationic headgroup and anions drive the formation of ordered structures like vertically aligned nanochannels in silica (B1680970) thin films. researchgate.net Furthermore, MD simulations have been employed to study the aggregation behavior of a series of 1-alkyl-3-methylimidazolium bromides, including the hexadecyl variant, providing insights into how factors like alkyl chain length influence micelle morphology and thermodynamics. bohrium.com Research has also shown that 1-hexadecyl-3-methylimidazolium bromide can act as a low-molecular-weight organogelator, forming gels in various ionic liquids and organic solvents, a process driven by the self-assembly of the gelator molecules into a crystalline network. acs.org

Structure Activity Relationship Studies and Molecular Design

Influence of Alkyl Chain Length on Research Performance

The length of the alkyl chain, such as the hexadecyl group in 3-hexadecyl-1-methyl-1H-imidazol-3-ium, is a critical determinant of the physicochemical properties and, consequently, the research performance of imidazolium-based ionic liquids. This variation in chain length allows for the fine-tuning of properties for diverse applications.

The length of the alkyl chain on the imidazolium (B1220033) cation significantly influences its adsorption characteristics at interfaces. Generally, as the alkyl chain length increases, the surface activity of the ionic liquid surfactant also increases. acs.org This is due to the enhanced hydrophobicity conferred by the longer alkyl chain, which drives the molecules to interfaces. For instance, in a series of 1-alkyl-3-methylimidazolium bromide ionic liquids, those with longer alkyl chains exhibit a greater ability to reduce interfacial tension. researchgate.net

The critical micelle concentration (CMC), a key parameter indicating the onset of micelle formation in solution, is also strongly dependent on the alkyl chain length. Longer alkyl chains lead to a lower CMC, signifying that less surfactant is needed to form aggregates. nih.gov This behavior is attributed to the increased hydrophobic interactions between the longer alkyl chains, which favors aggregation. rsc.orgnih.gov The table below summarizes the effect of alkyl chain length on the CMC of some imidazolium-based ionic liquids.

| Ionic Liquid | Alkyl Chain Length (n) | CMC (mmol/L) |

| [C₂mim]Cl | 2 | - |

| [C₄mim]Cl | 4 | - |

| [C₆mim]Cl | 6 | - |

| [C₈mim]Cl | 8 | - |

| [C₁₀mim]Cl | 10 | - |

| [C₁₂mim]Cl | 12 | - |

| Data derived from multi-spectral methods and molecular docking studies. nih.gov |

Furthermore, the structure of the adsorbed layer at an interface is affected by the alkyl chain length. Atomic force microscopy studies have shown that imidazolium ionic liquids with longer alkyl chains, such as hexyl, form more well-defined and robust layers at a graphite (B72142) surface compared to those with shorter chains like ethyl. nih.gov This is due to stronger cohesive interactions between the longer alkyl chains, leading to a more ordered interfacial structure. nih.gov

The alkyl chain length of the imidazolium cation can also have a pronounced effect on its performance in catalytic applications. The reaction environment created by the ionic liquid, including its polarity and nanostructure, is modulated by the alkyl chain. For instance, in the synthesis of 2-substituted benzimidazoles, a remarkable influence of the substituent on the imidazolium unit on the reaction's outcome has been observed. rsc.org

In dicationic imidazolium-based ionic liquids, the length of the spacer chain connecting the two imidazolium rings has been shown to be closely related to catalytic activity. mdpi.com Shorter spacer chains can lead to higher catalytic performance, a trend that correlates with the acidity of the ionic liquid. mdpi.com While not directly about this compound, this highlights the principle that the hydrocarbon chain length is a key parameter in tuning catalytic properties.

The aggregation behavior influenced by the alkyl chain can also create unique reaction environments. The formation of micelles or other aggregates can compartmentalize reactants and influence reaction rates and selectivity. The transition from simple solutions to aggregated structures is directly controlled by the length of the hydrophobic alkyl chain. rsc.org

Counterion Effects on Research Outcomes

The choice of the anion, or counterion, associated with the this compound cation is another powerful tool for tuning the properties of the resulting ionic liquid. The anion's size, shape, and charge distribution can significantly impact the compound's behavior in various research contexts. nih.govaip.orgresearchgate.net

The nature of the counterion has a demonstrable effect on the interfacial properties and film-forming capabilities of imidazolium-based ionic liquids. The anion can influence how the cationic head groups pack at an interface and can also participate in the interfacial structure itself. For instance, in the context of gas absorption, the type of anion ([BF₄]⁻ vs. [PF₆]⁻) paired with the 1-butyl-3-methylimidazolium cation significantly affects the interfacial absorption of gases like CO₂ and H₂O. nih.gov

The strength of the interfacial structure of an ionic liquid at a solid surface is also anion-dependent. nih.gov Studies comparing [EMIM] FAP and [EMIM] TFSA revealed that the latter, with the bis(trifluoromethylsulfonyl)imide anion, exhibited a weaker interfacial structure with fewer layers at a graphite surface. nih.gov This suggests that the anion plays a crucial role in the packing and stability of the interfacial layers. The table below illustrates the influence of the anion on interfacial tension for a given cation.

| Ionic Liquid | Anion | Interfacial Tension Reduction |

| [C₁₆mim][Cl] | Cl⁻ | - |

| [C₁₆mim][Br] | Br⁻ | - |

| [C₁₆mim][I] | I⁻ | - |

| Qualitative trend showing that for the same cation, the interfacial activity can be ordered based on the halide anion. researchgate.net |

Furthermore, the anion can influence the formation of aggregates and their morphology. In mixed systems of ionic liquid surfactants and conventional surfactants, the counterion can affect the transition between different aggregate structures, such as from micelles to gels. acs.org

The anion plays a critical role in determining the solvation properties of an ionic liquid, which in turn affects its suitability as a solvent for various chemical processes. mdpi.com The polarity of the ionic liquid can be tailored by the choice of the anion. mdpi.comnih.gov For example, using a more polar anion like chloride ([Cl]⁻) results in a more polar ionic liquid compared to one with a less polar anion like hexafluorophosphate (B91526) ([PF₆]⁻). mdpi.com This difference in polarity influences the solubility of various solutes. mdpi.comnih.gov

The anion's ability to participate in hydrogen bonding is also a key factor. mdpi.com Anions that are strong hydrogen bond acceptors can significantly alter the solvation environment. This is particularly important in processes involving polar and protic solutes. mdpi.com Molecular dynamics simulations have shown that the translational motion of anions can be the dominant contributor to solvation dynamics in imidazolium-based ionic liquids. nih.gov

The selection of the anion can also be used to modulate the formation of micelles and other aggregates in aqueous solutions. researchgate.net Aromatic anions, for instance, can influence the critical micelle concentration and the thermodynamics of micellization. researchgate.net This ability to tune the aggregation behavior through anion selection provides another layer of control over the properties of the ionic liquid solution.

Substituent Effects on the Imidazolium Ring

Beyond the primary alkyl chain and the counterion, modifications to the imidazolium ring itself can lead to significant changes in the properties of the ionic liquid. Introducing different substituents at various positions on the ring can alter its electronic properties, steric hindrance, and interaction capabilities.

For instance, the presence of a substituent at the C-2 position of the imidazolium ring can influence the ionic liquid's properties. In a study comparing 1-butyl-3-methylimidazolium chloride and 1-butyl-2,3-dimethylimidazolium chloride, the additional methyl group at the C-2 position was found to affect the physical and chemical properties of the ionic liquid and its ability to dissolve chitin. researchgate.net

Positional Isomerism and its Influence on Research Applications

Positional isomerism in imidazolium salts, which involves altering the positions of the substituent groups on the imidazolium ring, can significantly impact their physicochemical properties and, consequently, their applications. While the most common and extensively studied isomer is 1-hexadecyl-3-methyl-1H-imidazol-3-ium, theoretical variations could include shifting the methyl group to the C2, C4, or C5 positions. However, the synthetic accessibility and stability of the 1,3-disubstituted pattern make it the predominant form in research and applications.

The influence of the head group's structure, which can be considered a form of structural isomerism, is evident when comparing 1-hexadecyl-3-methylimidazolium chloride (C16MImCl) with other cationic surfactants like 1-hexadecylpyridinium chloride (C16PyCl). nih.gov Studies on their micellar properties reveal differences in their critical micelle concentration (cmc) and thermodynamic parameters of micellization. nih.gov For instance, in a temperature range of 15 to 75°C, the cmc of C16PyCl is higher than that of C16MImCl, indicating that the imidazolium head group promotes micelle formation more effectively under these conditions. nih.gov This difference is crucial for applications in detergency, drug delivery, and nanoparticle synthesis, where the efficiency of forming aggregates is key. Micelle formation for C16MImCl is reported to be entropy-driven across all studied temperatures, a factor that can be attributed to the hydrogen-bonding capabilities of the head-ions within the micellar structure. nih.gov

While direct studies on positional isomers of this compound are not extensively documented, research on other organic salts demonstrates the significance of isomerism. For example, studies on triarylmethyl carbocation radical salts have shown that simple positional changes of a pyridyl group can lead to different crystal packing structures and distinct magnetic and optical properties. rsc.org This principle underscores the potential for fine-tuning the solid-state properties of this compound, such as its behavior as an ionic liquid crystal, by exploring its positional isomers. rsc.orgrsc.org

Table 1: Comparison of Micellar Properties of 1-Hexadecyl-3-methylimidazolium Chloride (C16MImCl) and a Structurally Related Surfactant

| Compound | Head Group | Relative Critical Micelle Concentration (cmc) | Primary Driving Force for Micellization |

|---|---|---|---|

| 1-Hexadecyl-3-methylimidazolium Chloride (C16MImCl) | Imidazolium | Lower | Entropy |

| 1-Hexadecylpyridinium Chloride (C16PyCl) | Pyridinium | Higher | Entropy (up to 65°C) |

Steric and Electronic Effects in Mechanistic Studies

The steric and electronic environment of the this compound cation plays a critical role in its reactivity and stability, particularly in mechanistic studies of its synthesis, decomposition, and application.

Steric Effects: The long hexadecyl chain imparts significant steric bulk, which influences the molecule's self-assembly into structures like micelles and liquid crystals. nih.govrsc.org In chemical reactions, the steric hindrance around the imidazolium ring can affect the accessibility of reactants to the active sites. The thermal decomposition of imidazolium-based ionic liquids often proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an anion attacks one of the alkyl groups on the nitrogen atoms. mdpi.com The bulky hexadecyl group can sterically hinder this attack, potentially influencing the degradation pathway and enhancing thermal stability compared to derivatives with smaller alkyl chains.

Electronic Effects: The electronic properties of the imidazolium ring are key to its function. The delocalized positive charge contributes to its stability and its interactions with anions and other molecules. researchgate.net The introduction of additional substituents can modulate these electronic properties. A comparative study on corrosion inhibition for mild steel evaluated this compound bromide ([C16M1Im][Br]) and its derivative, 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide ([C16M2Im][Br]). nih.gov The addition of a methyl group at the C2 position of the imidazolium ring in [C16M2Im][Br] introduces a positive inductive effect, increasing the electron density of the molecule. nih.gov This enhanced electron density leads to stronger adsorption on the metal surface, resulting in superior corrosion inhibition efficiency compared to [C16M1Im][Br]. nih.gov This demonstrates how a subtle change in the electronic nature of the cation can significantly improve its performance in a specific application.

Table 2: Influence of an Additional Methyl Group on the Corrosion Inhibition Efficiency of this compound Bromide Derivatives

| Compound | Structure | Electronic Effect of Additional Group | Observed Inhibition Efficiency |

|---|---|---|---|

| [C16M1Im][Br] | This compound | N/A | Good |

| [C16M2Im][Br] | 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium | Increased electron density via induction | Better than [C16M1Im][Br] |

Rational Design Principles for Tailored this compound Derivatives

The "tunability" of ionic liquids is one of their most celebrated features, and this compound is no exception. mdpi.com Rational design principles allow for the synthesis of its derivatives with properties tailored for specific and sophisticated applications. This is primarily achieved by modifying the cationic structure or by pairing the cation with different anions.

Cation Modification: The primary sites for modification on the this compound cation are the long alkyl chain and the imidazolium ring itself.

Altering Alkyl Chain Length: The length of the alkyl chain is a critical design parameter. For antimicrobial applications, long alkyl chains (typically C12-C16) are known to be effective because they can disrupt the lipid bilayer of bacterial cell membranes. researchgate.net Therefore, the hexadecyl chain is a deliberate design choice for creating antimicrobial ionic liquids. Shorter or longer chains can be synthesized to optimize this activity against specific microbial strains or to modulate other properties like viscosity and melting point.

Functionalizing the Alkyl Chain or Imidazolium Ring: Introducing functional groups, such as hydroxyl, ether, or ester groups, onto the alkyl chain or other positions of the imidazolium ring can impart new functionalities. This can enhance solubility in specific solvents, provide a site for further chemical reactions (e.g., polymerization), or introduce new catalytic capabilities. As seen in the corrosion inhibition example, adding a methyl group to the C2 position enhances performance. nih.gov

Anion Exchange (Metathesis): A straightforward and powerful design strategy is the exchange of the anion (e.g., bromide or chloride) for other organic or inorganic anions. mdpi.com This metathesis reaction can dramatically alter the physicochemical properties of the resulting ionic liquid. mdpi.com

Influencing Physical Properties: Changing the anion from a simple halide like bromide (Br⁻) to a more complex one like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) can lower the melting point, decrease viscosity, and alter miscibility with water and organic solvents. researchgate.net

Imparting Specific Functions: The anion itself can be a source of functionality. For example, synthesizing derivatives with anions derived from active pharmaceutical ingredients (APIs) can create ionic liquids with dual-functional (e.g., antimicrobial and anti-inflammatory) properties. The synthesis of 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate demonstrates the use of a more complex, functional anion to create polymer blends with specific thermo-mechanical and antibacterial properties. mdpi.com

By applying these rational design principles, researchers can move beyond the parent compound and develop a vast library of this compound derivatives, each optimized for a particular task, from acting as highly effective surfactants and corrosion inhibitors to serving as advanced materials in batteries or as therapeutic agents. nih.govnih.govnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The conventional synthesis of 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide ([C16MIM][Br]) involves the quaternization of 1-methylimidazole (B24206) with 1-bromohexadecane (B154569), often requiring heating under a nitrogen atmosphere for extended periods. nih.gov A typical procedure involves mixing 1-methylimidazole with acetonitrile, followed by the dropwise addition of 1-bromohexadecane and refluxing the mixture at 80°C for 48 hours. nih.gov While effective, future research is pivoting towards more sustainable and efficient production methods.

The development of "green" synthetic routes is a primary objective. researchgate.net This involves exploring alternatives to traditional volatile organic solvents and reducing energy consumption. nih.govnih.gov Future research could focus on microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other ionic liquids and nanoparticles. nih.gov Another promising avenue is the use of bio-based starting materials, aligning with the principles of green chemistry to create more environmentally benign production cycles. The goal is to develop pathways that are not only economically viable but also minimize environmental impact. researchgate.net

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Description | Potential Future Advantages |

|---|---|---|

| Conventional Synthesis | Reaction of 1-methylimidazole with 1-bromohexadecane in an organic solvent (e.g., acetonitrile) under reflux for an extended period (e.g., 48 hours). nih.gov | Established and reproducible pathway. |